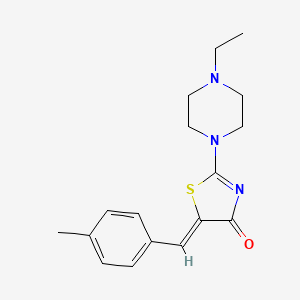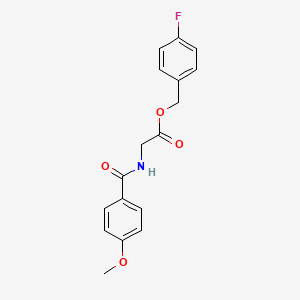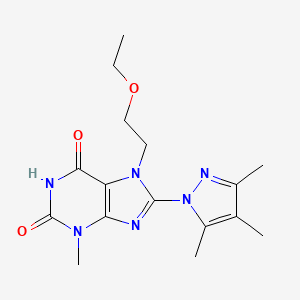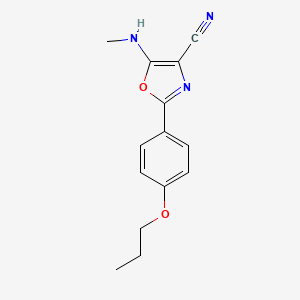![molecular formula C19H18N2O2S2 B4730078 4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4730078.png)
4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide
Descripción general
Descripción
4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family. It has gained interest in the scientific community due to its potential in various applications, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain. Additionally, the compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain. Additionally, the compound induces apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide in lab experiments include its potential as a therapeutic agent in various diseases, including inflammation and cancer. Additionally, the compound is relatively easy to synthesize, making it accessible for research purposes. However, limitations include the need for further studies to determine the optimal dosage and potential side effects of the compound.
Direcciones Futuras
For the research on 4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide include the exploration of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound. Finally, the development of more efficient synthesis methods for the compound could improve its accessibility for research purposes.
In conclusion, this compound has shown promising potential as a therapeutic agent in various diseases. Its inhibition of COX-2 activity and induction of apoptosis in cancer cells make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and potential side effects.
Aplicaciones Científicas De Investigación
4-methyl-2-[(2-phenoxyethyl)thio]-N-phenyl-1,3-thiazole-5-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. Studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
4-methyl-2-(2-phenoxyethylsulfanyl)-N-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-14-17(18(22)21-15-8-4-2-5-9-15)25-19(20-14)24-13-12-23-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXVCZAWJMTNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCCOC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4730012.png)

![methyl 2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730026.png)

![ethyl 4-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4730037.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4730043.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4730050.png)
![N-[2-fluoro-4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4730056.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4730058.png)
![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate](/img/structure/B4730059.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730071.png)
